![molecular formula C13H15FN4O2 B2550142 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide CAS No. 2097896-01-8](/img/structure/B2550142.png)
5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation, cyclisation, and saponification reactions. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves condensation of dimethylamine with a pyrazolo-pyrimidine intermediate, which is prepared from an amino-pyrazole precursor and a fluorinated butane-dione . Although the exact synthesis of 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often confirmed using techniques such as FT-IR, NMR spectroscopy, and mass spectrometry (MS). X-ray diffraction is used to determine the crystal structure, which provides detailed information about the molecular conformation . Density functional theory (DFT) calculations can be used to predict the molecular structure and compare it with experimental data, ensuring consistency between theoretical and empirical findings .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions for the compound . However, the synthesis of related compounds involves reactions such as ring closure, Suzuki coupling, hydrolysis, and amidation . These reactions are fundamental in constructing the bicyclic and amide functionalities present in the compounds studied.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide can be inferred from related studies. For example, the biological activity of fluorinated pyrazolo-pyrimidine derivatives is highlighted by their inhibition of cancer cell proliferation . DFT studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis and Chemical Properties
Research efforts have focused on the synthesis of novel compounds with similar structures, aiming at exploring their chemical properties and potential applications. For instance, studies have reported the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, demonstrating the methodological advancements in creating compounds with potential therapeutic applications (Hassan et al., 2015). Similarly, the efficient one-pot synthesis of functionalized imidazo[1,2-a]pyridines highlights the versatility of these compounds in chemical synthesis (Changunda et al., 2020).
Biological and Medicinal Applications
Some research has investigated the biological and medicinal applications of related compounds. For example, the synthesis and evaluation of antituberculosis activity of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives shed light on the antimycobacterial potential of these compounds (Jadhav et al., 2016). This illustrates the broader interest in utilizing imidazo[1,2-a]pyridines and related structures in developing new therapeutic agents.
Imaging and Diagnostic Applications
Furthermore, research has explored the use of related compounds in imaging and diagnostic applications. A notable example is the use of a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease studies, demonstrating the potential of these compounds in neuroimaging and diagnostics (Kepe et al., 2006).
Material Science and Photophysics
Compounds with similar structures have also been explored for their applications in material science and photophysics. Research on the fluorescence switching of imidazo[1,5-a]pyridinium ions as pH-sensors with dual emission pathways highlights the functional versatility of these compounds in developing advanced materials and sensors (Hutt et al., 2012).
properties
IUPAC Name |
5-fluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c14-12-7-11(8-16-9-12)13(19)17-2-5-20-6-4-18-3-1-15-10-18/h1,3,7-10H,2,4-6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODMRTISXYWOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCOCCNC(=O)C2=CC(=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}pyridine-3-carboxamide |
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